molecular formula C10H10N2O2 B13024832 3-methoxy-1-methyl-1H-indazole-6-carbaldehyde

3-methoxy-1-methyl-1H-indazole-6-carbaldehyde

Cat. No.: B13024832
M. Wt: 190.20 g/mol
InChI Key: DLOQJSTYIUSTSA-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-1H-indazole-6-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound’s structure includes a methoxy group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 6-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-1H-indazole-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with hydrazine hydrate can lead to the formation of the indazole ring, followed by methylation at the 1-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent-free reactions, and the use of green chemistry principles are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-1-methyl-1H-indazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-1H-indazole-6-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylindazole-3-carboxylic acid
  • Indazole-3-carboxaldehyde
  • 3-Methyl-1H-indazole

Uniqueness

3-Methoxy-1-methyl-1H-indazole-6-carbaldehyde is unique due to the presence of the methoxy group at the 3-position and the aldehyde group at the 6-position, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-methoxy-1-methylindazole-6-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-12-9-5-7(6-13)3-4-8(9)10(11-12)14-2/h3-6H,1-2H3

InChI Key

DLOQJSTYIUSTSA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C=O)C(=N1)OC

Origin of Product

United States

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